molecular formula C9H16O4 B8320587 4,4-Dimethoxy-3-methyl-crotyl acetate CAS No. 74549-14-7

4,4-Dimethoxy-3-methyl-crotyl acetate

Cat. No. B8320587
CAS RN: 74549-14-7
M. Wt: 188.22 g/mol
InChI Key: OHFDXHXDNYMPBW-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-3-methyl-crotyl acetate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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properties

CAS RN

74549-14-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(4,4-dimethoxy-3-methylbut-2-enyl) acetate

InChI

InChI=1S/C9H16O4/c1-7(9(11-3)12-4)5-6-13-8(2)10/h5,9H,6H2,1-4H3

InChI Key

OHFDXHXDNYMPBW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C)C(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 part of copper (I) chloride were heated, with stirring, at 160° C. in a reaction vessel equipped with a stirrer, an internal thermometer and a reflux condenser. During the reaction time of 4 hours, the reaction temperature gradually fell to 146° C. as a result of the low-boiling products formed beginning to reflux. Subsequent working up of the reaction mixture by distillation gave 422 parts of 4,4-dimethoxy-3-methyl-crotyl acetate, corresponding to a yield of 74.8% of theory.
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1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
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Synthesis routes and methods II

Procedure details

1,800 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene together with 3.6 parts of copper (II) acetate were heated, with stirring, for 12 hours at 152° C. in the reaction vessel described under (A). The low-boiling products formed distilled off continuously over the entire reaction period. Subsequent working up of the reaction mixture by distillation gave 1,278 parts of 4,4-dimethoxy-3-methyl-crotyl acetate, corresponding to a yield of 71% of theory.
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1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
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Synthesis routes and methods III

Procedure details

1,800 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 1 part of copper (I) chloride were heated, with stirring, at 155°-160° C. in a reaction vessel equipped with a stirrer, an internal thermometer and a descending condenser, the degree of rearrangement being determined by examining small samples by gas chromatography. The low-boiling products formed distilled off continuously over the entire reaction time of 6 hours. Subsequent working up of the reaction mixture by distillation gave 1,444 parts of 4,4-dimethoxy-3-methyl-crotyl acetate. This corresponds to a yield of 80.2% of theory.
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1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene
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